molecular formula C24H28N4O2 B15006002 4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15006002
M. Wt: 404.5 g/mol
InChI Key: QKVFCPVVVPXKQD-UHFFFAOYSA-N
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Description

4-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYL)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that features an indole moiety, a pyrazolone ring, and various substituents. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYL)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazolone ring. Key steps include:

    Formation of the Indole Derivative: This involves the reaction of 5-methoxy-2-methylindole with ethylamine under specific conditions to yield the desired indole derivative.

    Formation of the Pyrazolone Ring: The indole derivative is then reacted with appropriate reagents to form the pyrazolone ring, incorporating the phenyl and methyl substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYL)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrazolone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

4-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYL)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYL)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazolone ring may also contribute to the compound’s biological effects by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as 5-methoxy-2-methylindole and other substituted indoles.

    Pyrazolone Derivatives: Compounds like 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one and its analogs.

Uniqueness

4-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}METHYL)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is unique due to its combination of an indole moiety and a pyrazolone ring, which may confer distinct biological activities and chemical properties not observed in other similar compounds.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

4-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamino]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C24H28N4O2/c1-16-20(21-14-19(30-4)10-11-23(21)26-16)12-13-25-15-22-17(2)27(3)28(24(22)29)18-8-6-5-7-9-18/h5-11,14,25-26H,12-13,15H2,1-4H3

InChI Key

QKVFCPVVVPXKQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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